N-(4-phenylbutan-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol, followed by the formation of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. This intermediate is then subjected to cyclization in the presence of NaOH to form the triazole ring . The final step involves the reaction of the triazole derivative with 2-chloroacetonitrile and NaOH to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the triazole ring.
Scientific Research Applications
2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative and anti-inflammatory agent. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.
Agriculture: Triazole derivatives are known for their fungicidal properties, and this compound could be explored for use in protecting crops from fungal infections.
Material Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The exact mechanism of action for 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE is not well-documented. triazole derivatives typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit key enzymes involved in cell proliferation or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile
- N-phenyl-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Uniqueness
What sets 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE apart from similar compounds is its unique combination of the triazole ring with a sulfanyl group and a phenylbutanamide moiety. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25N5OS |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5OS/c1-19(12-13-20-8-4-2-5-9-20)27-23(31)18-32-25-29-28-24(21-14-16-26-17-15-21)30(25)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3,(H,27,31) |
InChI Key |
XYIDVBIVYKDXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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